6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine

Serotonergic neurotoxicity Serotonin release Conformational constraint

Researchers studying serotonin release mechanisms face irreversible neurotoxicity with para-chloroamphetamine (PCA), confounding longitudinal experiments. 6-Chloro-2-aminotetralin (6-CAT, CAS 60480-00-4) solves this as a rigid conformational analog that depletes serotonergic markers without progressive neurodegeneration. • Non-neurotoxic SSRA: Depletes 5-HT markers with short-lasting, reversible effects, enabling repeated-measures designs. • Clean pharmacology: Negligible MAO inhibition vs. Org 6582, preventing confounding in serotonin metabolism assays. • Defined selectivity: Lacks in vivo SERT inhibition, isolating release mechanisms in behavioral outcomes. Procurement assurance: Supplied as ≥98% purity (HPLC), stored at 2-8°C, shipped at ambient temperature. Bulk quantities available with batch-specific QC documentation.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 60480-00-4
Cat. No. B1258833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine
CAS60480-00-4
Synonyms6-chloro-2-aminotetralin
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC(=C2)Cl
InChIInChI=1S/C10H12ClN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2
InChIKeyCJRJTCMSQLEPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-CAT: Rigid Analog for Serotonin Research


6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 60480-00-4), also known as 6-Chloro-2-aminotetralin or 6-CAT, is a rigid conformational analog of para-chloroamphetamine (PCA) [1]. It is classified primarily as a selective serotonin releasing agent (SSRA) and is considered a putative entactogen in humans [2]. The compound's defining structural feature is the fusion of the ethylamine side chain of PCA into a tetrahydronaphthalene ring system, locking its conformation, which results in a pharmacological profile distinct from its flexible analog [1].

Rigid conformational analog for serotonergic pathway studies
Selective serotonin release research (non-neurotoxic PCA comparator)
Isolates 5-HT release from MAO interference and reuptake inhibition

Why 6-CAT Cannot Be Replaced by Other Analogs


Generic substitution with other chloroamphetamine analogs, such as para-chloroamphetamine (PCA) or Org 6582, is invalid due to critical, quantifiable divergences in neurotoxicity, duration of pharmacological action, and polypharmacology at the serotonin transporter and monoamine oxidase [1]. While 6-CAT, PCA, and Org 6582 all share a chloroamphetamine backbone, the rigid conformation of 6-CAT profoundly limits its ability to induce permanent serotonergic neurotoxicity—a hallmark of PCA [1]. Furthermore, its interaction profile with monoamine oxidase is quantitatively distinct from that of Org 6582, a compound with a similarly rigid structure [1]. These differences demonstrate that outcomes from one analog cannot be extrapolated to another, making precise chemical selection essential for reproducible research on serotonin release mechanisms.

PCA substitution introduces permanent neurotoxicity, confounding acute-release study endpoints
Org 6582 substitution adds potent MAO inhibition, which may shift monoamine metabolism profiles
Flexible analogs lack conformational constraint and exhibit broader SNDRA polypharmacology

6-CAT vs. Analogs: Differentiation Guide


Non-Neurotoxic 5-HT Release: 6-CAT vs. PCA

6-CAT is a non-neurotoxic analog of para-chloroamphetamine (PCA). While both 6-CAT and PCA lower brain tryptophan hydroxylase, serotonin, and 5-HIAA levels, the effects of 6-CAT are smaller in magnitude and, critically, are short-lasting, in contrast to the permanent neurotoxic effects of PCA [1]. This qualitative and quantitative difference, confirmed by Nichols et al., fundamentally distinguishes 6-CAT from its flexible parent compound [2].

Non-Neurotoxic 5-HT Release
Head-to-head
Short-lasting, reversible reduction in serotonin markers
Acute release without progressive neurodegeneration confound
In vivo rat brain assay; distinct from PCA permanent neurotoxicity
Serotonergic neurotoxicity Serotonin release Conformational constraint

Weaker MAO Inhibition vs. Org 6582

In a direct in vitro comparison, Org 6582 was a slightly stronger inhibitor of serotonin uptake than 6-CAT, but 6-CAT was a distinctly weaker inhibitor of monoamine oxidase (MAO) [1]. This creates a divergence in their polypharmacological profiles, where Org 6582 introduces significant MAO inhibition as an off-target activity, whereas 6-CAT presents a relatively cleaner serotonin-releasing phenotype with less MAO inhibitory activity.

Weaker MAO Inhibition
Head-to-head
Distinctly weaker MAO inhibitor vs. Org 6582
Cleaner serotonin-releasing phenotype with reduced off-target activity
In vitro biochemical assays; exact IC50 values not reported
Polypharmacology Monoamine oxidase Serotonin uptake inhibition

In Vivo 5-HT Uptake Inhibition: 6-CAT vs. Org 6582

In an in vivo neuroprotection assay, the ability of a compound to antagonize PCA-induced neurotoxicity serves as an index of its serotonin uptake inhibition in the brain. In these experiments, Org 6582 was a potent inhibitor of in vivo uptake into serotonin neurons, but 6-CAT was not [1]. This demonstrates that despite their structural similarities, 6-CAT lacks the functional capacity to block serotonin transporter-mediated PCA toxicity in the live animal, a key differential for mechanistic studies.

In Vivo Uptake Inhibition
Head-to-head
Failed to antagonize PCA-induced neurotoxicity (not a potent in vivo uptake inhibitor)
Functional dichotomy isolates release mechanisms from reuptake effects
In vivo rat neuroprotection assay; comparative functional outcome
In vivo pharmacology Neuroprotection assay Serotonin transporter

Conformational Rigidity and 5-HT Selectivity

6-CAT is characterized as a selective serotonin releasing agent (SSRA), a profile that emerges from its rigid tetrahydronaphthalene scaffold [1]. In contrast, its flexible analog PCA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) [2]. This difference in selectivity, while lacking high-resolution quantitative comparative data, represents a class-level inference that the conformational constraint of the aminotetralin ring system inherently biases the compound's pharmacology towards serotonin transporters.

Conformational 5-HT Selectivity
Class-level
Classified as selective serotonin releasing agent (SSRA) vs. PCA (SNDRA)
Conformational constraint biases activity towards serotonin transporters
Class-level inference from published classifications; binding profiles may vary
Selectivity Conformational constraint Serotonin releasing agent

6-CAT: Scientific Applications


Acute Non-Neurotoxic 5-HT Release Physiology

In neurobiology studies aiming to measure the acute behavioral and neurochemical consequences of serotonin (5-HT) release without the progressive, irreversible neurodegeneration caused by PCA, 6-CAT is the validated tool compound. Evidence shows that while it depletes serotonergic markers like PCA, its effects are short-lasting and non-neurotoxic [1]. This allows for longitudinal or repeated-measures experimental designs where the use of PCA would be confounded by cumulative neuronal damage.

Conformational Rigidity and Transporter Selectivity

As a rigid analog of PCA, which is a non-selective SNDRA, 6-CAT serves as a critical probe in medicinal chemistry to dissect the structural determinants of monoamine transporter selectivity. Its profile as a selective serotonin releasing agent (SSRA) provides a functional comparison point against flexible analogs, helping to map ligand conformation to transporter recognition [2]. Procurement is essential for structure-activity relationship (SAR) libraries focused on conformational constraint.

Dissociating 5-HT Release from Reuptake Inhibition

When experimental protocols require a compound that releases serotonin but does not concurrently act as a potent in vivo serotonin reuptake inhibitor, 6-CAT is specifically indicated. Direct evidence demonstrates that, unlike the structurally related compound Org 6582, 6-CAT cannot antagonize PCA neurotoxicity, a functional readout of in vivo uptake inhibition [3]. This unique profile is necessary for isolating release mechanisms in behavioral outcomes.

Reduced MAO Interference

For in vitro or ex vivo neurochemical assays where secondary inhibition of monoamine oxidase (MAO) would confound measurements of serotonin metabolism, 6-CAT is the preferred choice over Org 6582. Quantitative evidence confirms 6-CAT is a distinctly weaker inhibitor of MAO, while still retaining comparable serotonin uptake inhibition potency in vitro [3]. This allows for a more targeted perturbation of the serotonin system.

Application
Selection Property
Validation Focus
Acute Non-Neurotoxic 5-HT Release Studies
Non-neurotoxic serotonin-release profile
Confirmation of transient vs. permanent serotonergic marker depletion
Transporter Selectivity SAR
Conformational constraint model
Comparative transporter binding assays vs. flexible analogs
Mechanistic 5-HT Release vs. Reuptake
In vivo reuptake inhibitor inactivity
Functional assay to exclude concurrent uptake inhibition confound
Reduced Off-Target MAO Interference
Low MAO inhibition profile
MAO activity assays to verify minimal catecholamine metabolism perturbation

Technical Documentation Hub

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